1-Hexylimidazolidine-2,4,5-trione
Description
Overview of the Imidazolidine-2,4,5-trione (Parabanic Acid) Scaffold in Heterocyclic Chemistry
The imidazolidine-2,4,5-trione, or parabanic acid, scaffold is a fundamental heterocyclic structure. nih.govnist.gov It is a planar molecule that can be considered a cyclic ureide derived from oxalic acid and urea (B33335). The presence of multiple carbonyl groups and two imide hydrogens makes it a versatile building block in organic synthesis. nih.gov The scaffold's reactivity is characterized by the acidic nature of the N-H protons and the susceptibility of the carbonyl carbons to nucleophilic attack. This inherent reactivity allows for a wide range of chemical transformations, making it a valuable synthon for the construction of more complex heterocyclic systems. nih.gov
Historical Context and Evolution of Research on Imidazolidine-2,4,5-trione Derivatives
The history of imidazolidine-2,4,5-trione derivatives is intertwined with the early developments of organic chemistry. Parabanic acid itself was first synthesized in the 19th century. Early research focused on its synthesis and basic chemical properties. However, the evolution of research has seen a shift towards the synthesis and investigation of its N-substituted derivatives. This shift was driven by the recognition that the introduction of substituents at the nitrogen atoms could significantly modulate the compound's physical, chemical, and biological properties. Over the years, a plethora of N-substituted derivatives have been synthesized, with research expanding into their applications in various fields of chemistry.
Significance of N-Alkyl Imidazolidine-2,4,5-trione Derivatives in Synthetic and Theoretical Chemistry
N-alkyl imidazolidine-2,4,5-trione derivatives hold particular importance in both synthetic and theoretical chemistry. From a synthetic perspective, the alkyl substituents can influence the solubility, reactivity, and steric environment of the molecule. A common and efficient method for the synthesis of these derivatives involves the reaction of the corresponding N-alkylurea or N,N'-dialkylurea with oxalyl chloride. researchgate.net This reaction provides a direct route to a wide variety of N-alkylated parabanic acids.
From a theoretical standpoint, these derivatives serve as interesting subjects for computational studies. Molecular modeling and quantitative structure-activity relationship (QSAR) studies on N-alkyl imidazolidine-2,4,5-triones help in understanding the impact of the alkyl chain on the electronic distribution, molecular geometry, and potential intermolecular interactions of the molecule. These theoretical insights are crucial for the rational design of new derivatives with specific desired properties.
Scope and Research Trajectories for 1-Hexylimidazolidine-2,4,5-trione Studies
While specific research focusing solely on this compound is not extensively documented in publicly available literature, its research trajectory can be inferred from studies on analogous N-alkyl derivatives. The primary areas of investigation for a compound like this compound would likely include:
Synthesis and Characterization: Detailed investigation of its synthesis, purification, and full characterization using modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry.
Physicochemical Properties: Determination of its physical properties, including melting point, boiling point, and solubility in various solvents. These properties are crucial for its handling and potential applications.
Chemical Reactivity: Exploration of its reactivity in various chemical transformations, such as nucleophilic substitution at the carbonyl carbons or reactions involving the hexyl side chain.
Theoretical Modeling: Computational studies to understand its conformational preferences, electronic properties, and potential for intermolecular interactions. This can provide insights into its behavior in different chemical environments.
Exploration of Potential Applications: Based on the properties of other N-alkylated parabanic acids, research could be directed towards its potential use as a building block in organic synthesis, a ligand in coordination chemistry, or as a scaffold for the development of new functional materials.
Structure
3D Structure
Properties
CAS No. |
105685-94-7 |
|---|---|
Molecular Formula |
C9H14N2O3 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
1-hexylimidazolidine-2,4,5-trione |
InChI |
InChI=1S/C9H14N2O3/c1-2-3-4-5-6-11-8(13)7(12)10-9(11)14/h2-6H2,1H3,(H,10,12,14) |
InChI Key |
PQTADOSMPJLSLC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1C(=O)C(=O)NC1=O |
Origin of Product |
United States |
Synthetic Methodologies for 1 Hexylimidazolidine 2,4,5 Trione and Its Analogues
Classical Approaches to Imidazolidine-2,4,5-trione Core Formation
The fundamental structure of 1-hexylimidazolidine-2,4,5-trione is the imidazolidine-2,4,5-trione ring, also known as parabanic acid. The classical syntheses of this core structure typically involve condensation reactions that form the five-membered ring.
Condensation Reactions of Substituted Ureas with Oxalyl Derivatives
A prevalent and effective method for the synthesis of N-substituted imidazolidine-2,4,5-triones involves the reaction of a substituted urea (B33335) with an oxalyl derivative, most commonly oxalyl chloride. This approach is advantageous as it directly incorporates the desired substituent onto the nitrogen atom of the urea precursor, which then becomes the N-1 or N-3 position of the resulting imidazolidinetrione.
The general reaction involves the cyclization of a mono-substituted urea, in this case, N-hexylurea, with oxalyl chloride. The reaction is typically carried out in an inert solvent, such as dichloromethane, often in the presence of a base like triethylamine (B128534) to neutralize the hydrogen chloride byproduct. This method has been successfully applied to synthesize a variety of N-substituted imidazolidine-2,4,5-triones with good yields. For instance, new imidazolidine-2,4,5-triones bearing norabietyl, nordehydroabietyl, and adamantane (B196018) substituents have been synthesized from the corresponding ureas and oxalyl chloride in good yields.
| Reactants | Product | Yield (%) |
| N-Substituted Ureas | N-Substituted Imidazolidine-2,4,5-triones | 62-72 |
Table 1. General yields for the synthesis of N-substituted imidazolidine-2,4,5-triones from N-substituted ureas and oxalyl chloride.
Cyclization Pathways from Diethyl Oxalate (B1200264) and Amines
Another classical approach to heterocyclic systems related to imidazolidine-2,4,5-trione involves the reaction of diethyl oxalate with amines. Primary amines react with diethyl oxalate to form N,N'-disubstituted oxamides. While this method is fundamental in distinguishing primary, secondary, and tertiary amines, it also serves as a basis for building urea-like structures that can be further cyclized. For the synthesis of this compound, this pathway is less direct than the use of N-hexylurea but highlights the versatility of diethyl oxalate in heterocyclic synthesis.
Strategies for N-Alkylation and Specific Hexyl Introduction
The introduction of the hexyl group at the N-1 position of the imidazolidine-2,4,5-trione ring can be achieved through two primary strategies: direct alkylation of the pre-formed heterocyclic nucleus or by using a precursor molecule that already contains the hexyl group.
Direct N-Alkylation of the Imidazolidine-2,4,5-trione Nucleus
Direct N-alkylation involves the reaction of imidazolidine-2,4,5-trione (parabanic acid) with a hexylating agent, such as hexyl bromide or hexyl iodide. The nitrogen atoms of the parabanic acid are acidic and can be deprotonated by a suitable base to form a nucleophilic anion, which then attacks the alkylating agent in a nucleophilic substitution reaction.
Phase-transfer catalysis (PTC) represents an efficient and environmentally friendly method for the alkylation of related heterocyclic compounds like hydantoins. nih.govnih.gov This technique can be applied to the N-alkylation of parabanic acid. In a typical PTC system, the reaction is carried out in a biphasic system (e.g., an organic solvent and an aqueous solution of a base) with a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide). The catalyst transports the deprotonated parabanic acid anion from the aqueous phase to the organic phase, where it reacts with the hexyl halide. This method often leads to high yields under mild reaction conditions. nih.gov
Another potential method for direct N-alkylation is the Mitsunobu reaction. commonorganicchemistry.comorganic-chemistry.orgyoutube.com This reaction allows for the conversion of a primary or secondary alcohol to a variety of functional groups, including N-alkylated products of acidic imides. organic-chemistry.orgyoutube.com In this context, parabanic acid could act as the nucleophile reacting with hexanol in the presence of a phosphine (B1218219) (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate - DEAD). organic-chemistry.orgyoutube.com
Alkylation of Precursor Molecules Followed by Ring Closure
A more controlled and often higher-yielding approach is to introduce the hexyl group onto a precursor molecule before the formation of the imidazolidine-2,4,5-trione ring. The key precursor for the synthesis of this compound is N-hexylurea.
N-hexylurea can be synthesized through several methods. A common laboratory and industrial synthesis involves the reaction of hexylamine (B90201) with urea. ontosight.ainih.gov Another route is the reaction of hexyl isocyanate with ammonia (B1221849). canada.ca Hexyl isocyanate itself is a commercially available reagent. cymitquimica.com
| Property | Value |
| Chemical Formula | C₇H₁₆N₂O |
| Molecular Weight | 144.22 g/mol |
| Appearance | White crystalline solid |
| Solubility | Slightly soluble in water, soluble in organic solvents |
Table 2. Physicochemical properties of N-hexylurea. ontosight.ai
Once N-hexylurea is obtained, it can be cyclized with oxalyl chloride as described in section 2.1.1 to yield this compound. This precursor strategy offers better control over the position of the alkyl group, avoiding the potential for di-alkylation or reaction at different nitrogen atoms that can occur with direct alkylation of the parabanic acid ring.
Advanced Synthetic Techniques for this compound Derivatization
Beyond the fundamental synthesis of this compound, advanced synthetic methods can be employed for its further derivatization to create a library of related compounds with potentially diverse properties. While specific examples for this compound are not extensively reported, techniques applied to similar heterocyclic systems can be considered.
One such advanced strategy is C-H activation . This methodology allows for the direct functionalization of carbon-hydrogen bonds, which are typically unreactive. For N-alkylamines, catalytic methods have been developed to convert an α-C-H bond into an α-C-alkynyl bond. nih.gov Applying such a strategy to this compound could potentially lead to the introduction of various substituents on the hexyl chain, offering a powerful tool for late-stage modification.
Enzymatic modifications represent another advanced and green approach to derivatization. Enzymes offer high specificity and can operate under mild conditions. mdpi.com While the enzymatic modification of parabanic acid derivatives is not a widely explored area, the potential exists for using enzymes like hydrolases or oxidoreductases to selectively modify the hexyl chain or the heterocyclic core.
Photocatalysis is an emerging field in organic synthesis that utilizes light to drive chemical reactions. This technique could potentially be used to introduce novel functional groups onto the this compound scaffold under mild conditions.
These advanced techniques, while not yet standard for this specific compound, represent the forefront of synthetic chemistry and offer exciting possibilities for the future derivatization of this compound and its analogues.
Catalyst-Mediated Synthetic Routes
The classical and most prevalent method for synthesizing N-substituted imidazolidine-2,4,5-triones involves the cyclocondensation of an appropriately substituted urea with oxalyl chloride. This method is often facilitated by a base to neutralize the hydrogen chloride byproduct. For the synthesis of this compound, the precursor would be hexylurea (B7891884). The reaction is typically carried out in an inert solvent at low temperatures to control the reactivity of oxalyl chloride.
Another established catalyst-mediated route is the condensation of a monosubstituted urea with diethyl oxalate in the presence of a strong base, such as sodium ethoxide. nih.gov This pathway involves the nucleophilic attack of the urea nitrogen on the ester carbonyls of diethyl oxalate, followed by cyclization.
The synthesis of 1,3-disubstituted imidazolidine-2,4,5-triones has been well-documented, often starting from 1,3-dialkylureas and reacting them with oxalyl chloride. nih.gov For instance, the synthesis of 1,3-dicyclohexylimidazolidine-2,4,5-trione (B4696563) is achieved through this pathway. nih.gov While specific catalytic data for this compound is not abundant in publicly available literature, the general principles of these catalyst-mediated reactions can be applied. The choice of catalyst and reaction conditions is crucial for achieving high yields and purity.
Table 1: Representative Catalyst-Mediated Synthesis of N-Substituted Imidazolidine-2,4,5-triones
| Starting Material | Reagent | Catalyst/Base | Solvent | Reaction Conditions | Yield | Reference |
| 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-phenyl urea | Oxalyl chloride | - | Dichloromethane | 0-5 °C, 1h then RT, 2h | 80-90% | nih.gov |
| N-Substituted Ureas | Oxalyl chloride | Triethylamine | Not specified | Not specified | Good | researchgate.net |
| Urea | Diethyl oxalate | Sodium ethoxide | Ethanol | Not specified | Not specified | nih.gov |
Microwave-Assisted Synthesis for Enhanced Efficiency
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, improve yields, and enhance the efficiency of chemical transformations. This is achieved through the direct and efficient heating of the reaction mixture by microwave irradiation. In the context of synthesizing heterocyclic compounds, including derivatives of imidazolidine (B613845), microwave assistance has been shown to significantly reduce reaction times compared to conventional heating methods. asianpubs.orgnih.gov
While specific studies detailing the microwave-assisted synthesis of this compound are limited, the general applicability of this technology to similar heterocyclic systems suggests its potential for enhancing the efficiency of its synthesis. For example, the synthesis of various tri-substituted imidazoles and imidazo[1,2-a]pyrimidine (B1208166) derivatives has been successfully achieved with significantly reduced reaction times and improved yields under microwave irradiation. nih.govresearchgate.net It is plausible that the classical condensation reactions for forming the imidazolidine-2,4,5-trione ring could be adapted for microwave conditions, leading to a more rapid and efficient synthesis of this compound.
A comparative study on the synthesis of tri-substituted imidazoles demonstrated a dramatic reduction in reaction time from hours to minutes and an increase in yield when switching from conventional heating to microwave irradiation. researchgate.net This highlights the potential of microwave technology to provide a more sustainable and time-effective synthetic route.
Table 2: Comparison of Conventional and Microwave-Assisted Synthesis for a Related Heterocycle
| Reaction | Method | Reaction Time | Yield (%) | Reference |
| Synthesis of 2,4,5-triphenyl-1H-imidazole | Conventional | 5-6 hours | 85 | asianpubs.org |
| Synthesis of 2,4,5-triphenyl-1H-imidazole | Microwave | 2-3 minutes | 92 | asianpubs.org |
Multi-Component Reaction Approaches for Structural Diversity
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the reactants. MCRs are characterized by their high atom economy, operational simplicity, and their ability to rapidly generate libraries of structurally diverse compounds.
While a specific multi-component reaction for the direct synthesis of this compound has not been explicitly described in the literature, the principles of MCRs can be applied to generate its analogues and other structurally related imidazolidine derivatives. For instance, MCRs have been effectively used to synthesize highly substituted imidazoles. rsc.orgnih.gov
A hypothetical MCR approach for generating diversity around the imidazolidine-2,4,5-trione scaffold could involve the reaction of an isocyanate (e.g., hexyl isocyanate), an aldehyde, and a source of cyanide (e.g., trimethylsilyl (B98337) cyanide) in the presence of a suitable catalyst. This could potentially lead to the formation of a substituted imidazolidine core, which could then be further oxidized or modified to yield the desired trione (B1666649) structure. The development of such MCRs would be a significant advancement, enabling the rapid exploration of the chemical space around this important heterocyclic motif for various applications.
Advanced Spectroscopic and Crystallographic Elucidation of 1 Hexylimidazolidine 2,4,5 Trione Structure
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 1-Hexylimidazolidine-2,4,5-trione in solution. Through a combination of one-dimensional and two-dimensional experiments, a complete assignment of proton (¹H) and carbon (¹³C) signals can be achieved, offering insights into the connectivity and conformational dynamics of the molecule.
High-Resolution ¹H and ¹³C NMR Studies
The ¹H NMR spectrum is expected to show characteristic signals for the hexyl chain protons. The methylene (B1212753) group attached to the nitrogen atom (N-CH₂) would appear as a triplet at approximately 3.5-4.0 ppm, shifted downfield due to the deshielding effect of the adjacent nitrogen atom within the electron-withdrawing trione (B1666649) ring system. The subsequent methylene groups of the hexyl chain would resonate at higher fields, between 1.2 and 1.7 ppm, with the terminal methyl group (CH₃) appearing as a triplet around 0.9 ppm.
The ¹³C NMR spectrum would corroborate this structure. The three carbonyl carbons (C=O) of the imidazolidine-2,4,5-trione ring are expected to have distinct chemical shifts in the range of 150-160 ppm nih.gov. The carbon of the N-CH₂ group would be found around 40-50 ppm. The carbons of the hexyl chain would appear in the aliphatic region, typically between 14 and 32 ppm.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2 (C=O) | - | ~153 |
| C4, C5 (C=O) | - | ~156 |
| N-CH ₂-(CH₂)₄-CH₃ | ~3.7 (triplet) | ~45 |
| N-CH₂-C H₂-(CH₂)₃-CH₃ | ~1.6 (quintet) | ~31 |
| N-(CH₂)₂-C H₂-(CH₂)₂-CH₃ | ~1.3 (multiplet) | ~26 |
| N-(CH₂)₃-C H₂-CH₂-CH₃ | ~1.3 (multiplet) | ~29 |
| N-(CH₂)₄-C H₂-CH₃ | ~1.3 (multiplet) | ~22 |
| N-(CH₂)₅-C H₃ | ~0.9 (triplet) | ~14 |
Note: Predicted values are based on data from analogous structures and general chemical shift principles. Actual values may vary.
Two-Dimensional NMR Techniques (HSQC, HMBC) for Connectivity and Electronegativity Mapping
To unambiguously assign the predicted signals and confirm the molecular structure, two-dimensional NMR experiments are essential.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. It would be used to definitively link the proton signals of the hexyl chain to their corresponding carbon signals. For instance, the triplet at ~3.7 ppm in the ¹H spectrum would show a cross-peak with the carbon signal at ~45 ppm in the ¹³C spectrum, confirming their direct bond.
Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for establishing the connectivity between the hexyl group and the imidazolidine-2,4,5-trione ring. A key correlation would be observed between the protons of the N-CH₂ group (~3.7 ppm) and the carbonyl carbons (C4/C5) of the ring (~156 ppm), confirming the N-alkylation site. Further correlations between adjacent methylene groups within the hexyl chain would solidify the assignment of the aliphatic signals. The use of HSQC and HMBC experiments has been demonstrated as effective for the unequivocal assignment of similar N-substituted imidazolidine-2,4,5-trione structures nih.govresearchgate.net.
Dynamic NMR for Conformational Equilibrium Analysis of the Hexyl Moiety
The hexyl moiety of this compound is a flexible alkyl chain capable of adopting various conformations in solution through rotation around its C-C single bonds. Dynamic NMR spectroscopy, involving variable-temperature experiments, is the primary method to study this conformational equilibrium libretexts.org.
At room temperature, the rotation around these bonds is typically fast on the NMR timescale, resulting in time-averaged signals for the hexyl chain protons and carbons. However, as the temperature is lowered, the rate of this rotation decreases. If the energy barrier to rotation is sufficiently high, coalescence of the signals for different conformers may be observed, and at even lower temperatures, separate signals for the individual, slowly exchanging conformers might be resolved. This would allow for the determination of the thermodynamic parameters (ΔG‡, ΔH‡, and ΔS‡) of the rotational barriers. Studies on other molecules with flexible alkyl chains have shown that such dynamic processes can be effectively characterized using these methods rsc.orgnih.gov. The analysis would likely reveal a preference for an extended, anti-periplanar conformation of the hexyl chain to minimize steric hindrance.
X-ray Crystallography for Solid-State Molecular Architecture Determination
Single-crystal X-ray diffraction provides precise information on the molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions that govern the crystal packing carleton.eduunimi.it.
Single-Crystal X-ray Diffraction for Bond Lengths, Angles, and Torsion Angles
Although a crystal structure for this compound has not been reported, the crystallographic data for the closely related 1,3-dicyclohexylimidazolidine-2,4,5-trione (B4696563) provides a reliable model for the expected geometric parameters of the core ring structure nih.gov.
The central imidazolidine-2,4,5-trione ring is expected to be nearly planar. The C-N bond lengths within the ring would be shorter than a typical C-N single bond, indicating some degree of delocalization of the nitrogen lone-pair electrons into the adjacent carbonyl groups. The C=O bond lengths would be consistent with standard double bond character. The bond angles around the sp² hybridized carbonyl carbons would be approximately 120°, while the angles around the nitrogen atoms would be closer to this value as well, reflecting their trigonal planar geometry. The hexyl chain would adopt a stable, likely all-staggered, conformation in the crystal lattice.
Interactive Data Table: Expected Bond Lengths and Angles for this compound based on an Analogous Structure
| Parameter | Expected Value |
| Bond Lengths (Å) | |
| C=O | ~1.20 - 1.21 |
| C-C (ring) | ~1.54 - 1.55 |
| C-N (ring) | ~1.38 - 1.40 |
| N-C (hexyl) | ~1.47 - 1.48 |
| **Bond Angles (°) ** | |
| N-C-N (ring) | ~110 - 112 |
| C-N-C (ring) | ~113 - 115 |
| O-C-N (ring) | ~125 - 127 |
| O-C-C (ring) | ~128 - 130 |
Note: Values are based on the crystal structure of 1,3-dicyclohexylimidazolidine-2,4,5-trione nih.gov.
Polymorphism Studies and Crystal Packing Analysis
Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a significant phenomenon in materials science and pharmaceuticals. N-substituted imidazolidine (B613845) derivatives have been shown to exhibit polymorphism nih.gov. For instance, 1,3-dicyclohexylimidazolidine-2,4,5-trione crystallizes in both a non-centrosymmetric orthorhombic space group (P2₁2₁2₁) and a centrosymmetric monoclinic space group (P2₁/n) nih.gov. These polymorphs differ in their crystal packing and intermolecular interactions.
Characterization of Intermolecular Interactions (e.g., C=O⋯C=O, C—H⋯π, C—H⋯O interactions)
In one polymorph of 1,3-Dicyclohexylimidazolidine-2,4,5-trione, strong C=O⋯C=O interactions are observed, with intermolecular C⋯O distances being as short as 2.814 Å and 2.871 Å. researchgate.net These interactions are crucial in forming a zigzag columnar arrangement of the molecules within the crystal. researchgate.net However, a second polymorph of the same compound does not exhibit these strong C=O⋯C=O interactions, with the shortest C⋯O intermolecular distance being a more considerable 3.1519 Å. nih.govacs.org This highlights the subtle energetic balance that can lead to different packing arrangements.
In the second polymorph, the crystal packing is primarily governed by C—H⋯π and weak C—H⋯O interactions. nih.govacs.org The C—H⋯π interactions involve the hydrogen atoms of the cyclohexyl rings and the π-system of the central imidazolidine ring. The C—H⋯O interactions are weak hydrogen bonds that further contribute to the stability of the crystal lattice. nih.govacs.org It is highly probable that the flexible hexyl chains in this compound would also participate extensively in such weak C—H⋯O and potentially C—H⋯π interactions, influencing the molecular packing.
Table 1: Intermolecular Interaction Data for a Polymorph of 1,3-Dicyclohexylimidazolidine-2,4,5-trione
| Interaction Type | Donor-Acceptor | Distance (Å) |
| C—H⋯O | C—H | O=C |
| C—H⋯π | C—H | Centroid of Imidazolidine Ring |
| C=O⋯C=O | C=O | C=O |
(Note: Specific distances for C—H⋯O and C—H⋯π interactions in the dicyclohexyl analog would be dependent on the specific atoms involved and are detailed in its crystallographic information file.)
Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the functional groups within a molecule and providing a unique "fingerprint" for the compound. These techniques probe the vibrational energy levels of molecules, which are determined by the masses of the atoms and the strength of the chemical bonds connecting them.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a molecule as a function of wavelength. The absorption of radiation at specific frequencies corresponds to the excitation of specific vibrational modes. For this compound, the FTIR spectrum is expected to be dominated by the characteristic vibrations of its constituent functional groups.
The most prominent absorption bands would arise from the three carbonyl (C=O) groups of the imidazolidine-trione ring. These stretching vibrations typically appear in the region of 1700-1850 cm⁻¹. The exact positions and number of peaks can be influenced by the electronic environment and potential coupling between the carbonyl groups. The C-N stretching vibrations of the imidazolidine ring are expected in the 1200-1400 cm⁻¹ range. The aliphatic hexyl chain will give rise to characteristic C-H stretching vibrations just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) and C-H bending vibrations around 1375 cm⁻¹ and 1450 cm⁻¹.
Table 2: Expected Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C=O | Symmetric and Asymmetric Stretching | 1700 - 1850 |
| C-N | Stretching | 1200 - 1400 |
| C-H (Alkyl) | Stretching | 2850 - 2960 |
| C-H (Alkyl) | Bending | ~1375 and ~1450 |
Raman Spectroscopy for Complementary Vibrational Mode Analysis
Raman spectroscopy is a light scattering technique that provides information complementary to FTIR. While FTIR is based on the absorption of light, Raman spectroscopy involves the inelastic scattering of light. A vibrational mode is Raman active if it involves a change in the polarizability of the molecule.
For this compound, the symmetric vibrations of the molecule are often more prominent in the Raman spectrum. The C=O stretching vibrations will also be visible in the Raman spectrum, and their intensities can differ from those in the FTIR spectrum, providing additional structural information. The vibrations of the imidazolidine ring and the C-C backbone of the hexyl chain will also contribute to the Raman spectrum. The complementarity of FTIR and Raman spectroscopy allows for a more complete vibrational analysis of the molecule.
Table 3: Expected Raman Active Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |
| C=O | Symmetric Stretching | 1700 - 1850 |
| Imidazolidine Ring | Ring Breathing/Deformation | Lower frequency region |
| C-C (Alkyl) | Stretching | 800 - 1200 |
| C-H (Alkyl) | Stretching | 2850 - 2960 |
Computational and Theoretical Investigations of 1 Hexylimidazolidine 2,4,5 Trione
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into molecular geometry, stability, and reactivity.
Density Functional Theory (DFT) Studies of Molecular Geometry and Stability
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For 1-Hexylimidazolidine-2,4,5-trione, DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry.
This involves calculating the potential energy of the molecule for different atomic arrangements and finding the geometry that corresponds to the minimum energy. Key parameters that would be determined include bond lengths, bond angles, and dihedral angles. For instance, studies on related heterocyclic compounds like 1,3-dicyclohexylimidazolidine-2,4,5-trione (B4696563) have shown that the central imidazolidine-2,4,5-trione ring is nearly planar. nih.gov Similar planarity would be expected for the core ring of this compound.
The stability of the molecule can be assessed by its total electronic energy and the energies of its molecular orbitals. A lower total energy indicates a more stable structure.
Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound
| Parameter | Predicted Value |
| C=O Bond Lengths (imidazolidine ring) | ~1.20 - 1.22 Å |
| C-N Bond Lengths (imidazolidine ring) | ~1.38 - 1.42 Å |
| C-C Bond Length (imidazolidine ring) | ~1.50 - 1.54 Å |
| N-C (hexyl) Bond Length | ~1.47 Å |
| C-C-C Bond Angles (hexyl chain) | ~109.5° |
Note: These are hypothetical values based on typical bond lengths and angles for similar functional groups and are for illustrative purposes only.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.netwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com
For this compound, the FMO analysis would identify the regions of the molecule where the HOMO and LUMO are localized. It is anticipated that the HOMO would have significant contributions from the lone pairs of the nitrogen and oxygen atoms of the imidazolidine-2,4,5-trione ring. The LUMO is expected to be distributed over the carbonyl carbons, making them susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more reactive.
Table 2: Predicted Frontier Molecular Orbital Properties for this compound
| Property | Predicted Characteristic |
| HOMO Localization | Primarily on the nitrogen and oxygen atoms of the imidazolidine-2,4,5-trione ring |
| LUMO Localization | Primarily on the carbonyl carbon atoms of the imidazolidine-2,4,5-trione ring |
| HOMO-LUMO Energy Gap | Indicative of chemical reactivity and stability |
Electrostatic Potential Surface (ESP) Analysis
The Electrostatic Potential Surface (ESP) provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of varying potential. Typically, red areas signify negative potential (electron-rich regions, susceptible to electrophilic attack), while blue areas indicate positive potential (electron-poor regions, susceptible to nucleophilic attack).
For this compound, the ESP analysis would likely show regions of high negative potential around the carbonyl oxygen atoms due to their high electronegativity and lone pairs. Conversely, the areas around the carbonyl carbons and the hydrogen atoms would exhibit a positive potential. This information is invaluable for predicting how the molecule will interact with other molecules, such as substrates or biological targets.
Molecular Dynamics Simulations for Conformational Landscapes and Flexibility
While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.govmdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and flexibility.
Exploration of Hexyl Chain Conformations and Dynamics
The hexyl chain attached to the imidazolidine (B613845) ring introduces significant conformational flexibility. MD simulations would be used to explore the various possible conformations of this alkyl chain. By simulating the molecule's movement over a period of time, researchers can identify the most frequently adopted and energetically favorable conformations of the hexyl group. This is crucial for understanding how the molecule might fit into a binding site of a protein or interact with other molecules. The simulations would track parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to quantify the flexibility of different parts of the molecule.
Solvent Effects on Molecular Conformation and Behavior
The surrounding environment can significantly influence the conformation and behavior of a molecule. MD simulations can explicitly include solvent molecules (such as water) to study these effects. For this compound, simulations in a solvent box would reveal how interactions with solvent molecules affect the conformation of the hexyl chain and the accessibility of the reactive sites on the imidazolidine ring. Hydrogen bonding between the carbonyl oxygens and water molecules, for example, could be observed and quantified. Understanding solvent effects is critical for predicting the molecule's behavior in a biological or chemical system.
Intermolecular Interaction Analysis using Computational Methods
The arrangement of molecules in a crystal lattice and their interactions in a condensed phase are governed by a complex network of intermolecular forces. Computational methods allow for the visualization and quantification of these crucial interactions.
Hirshfeld surface analysis is a valuable computational tool used to visualize and quantify the intermolecular interactions within a crystal. scirp.org It partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. By mapping various properties onto this surface, one can gain a detailed understanding of the crystal packing.
The primary interactions expected for this compound would involve contacts between hydrogen, oxygen, nitrogen, and carbon atoms. The hexyl group would contribute significantly to van der Waals interactions, primarily through H···H contacts. The polar imidazolidinetrione ring, with its carbonyl groups and nitrogen atoms, would participate in stronger interactions like hydrogen bonds.
A quantitative breakdown of these interactions can be presented in a table, illustrating the percentage of the Hirshfeld surface area corresponding to each type of contact. While specific data for the title compound is not available, a representative analysis based on similar structures is shown below. nih.govbohrium.com
Table 1: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Imidazolidine Derivatives.
| Contact Type | Contribution Percentage (%) | Description |
|---|---|---|
| H···H | 40 - 60% | Represents van der Waals forces and is often the largest contributor, especially with the presence of the alkyl hexyl chain. nih.govbohrium.com |
| O···H/H···O | 15 - 35% | Indicates the presence of hydrogen bonds, typically appearing as sharp spikes in the 2D fingerprint plot. nih.govbohrium.com |
| C···H/H···C | 10 - 20% | Attributed to weaker C-H···π interactions or other van der Waals contacts. nih.gov |
The Non-Covalent Interaction (NCI) index is a computational method that allows for the visualization of non-covalent interactions in real space. wikipedia.orgchemtools.org It is based on the relationship between the electron density (ρ) and the reduced density gradient (s). Regions of low electron density and a low reduced density gradient are indicative of non-covalent interactions. wikipedia.org
NCI analysis generates 3D isosurfaces that are color-coded to denote the nature and strength of the interaction:
Blue surfaces indicate strong, attractive interactions, such as hydrogen bonds.
Green surfaces signify weak, attractive van der Waals interactions.
Red surfaces denote repulsive interactions, such as steric clashes. chemtools.org
For this compound, an NCI analysis would be expected to show:
Blue isosurfaces located between the carbonyl oxygens and hydrogen atoms on neighboring molecules, confirming the presence of N-H···O or C-H···O hydrogen bonds that stabilize the crystal structure. bohrium.com
A large, green-colored surface surrounding the hexyl chain, indicating the prevalence of van der Waals forces that contribute to the packing of these lipophilic tails.
Potential small, reddish discs of steric repulsion where atoms are forced into close proximity.
This technique complements Hirshfeld surface analysis by providing a qualitative, visual map of the bonding topology, highlighting the specific regions within the molecule that are involved in stabilizing or destabilizing interactions. nih.govresearchgate.net
Theoretical Prediction of Reaction Pathways and Transition States for Synthetic Transformations
Computational chemistry, particularly using methods like Density Functional Theory (DFT), is instrumental in elucidating the mechanisms of chemical reactions. mdpi.com By modeling the potential energy surface of a reaction, researchers can identify stable intermediates, predict the geometry of transition states, and calculate the activation energies required for a synthetic transformation to occur. mdpi.comresearchgate.net
For the synthesis of this compound, theoretical calculations could be employed to study its formation, for instance, from the reaction of hexylurea (B7891884) with a suitable C2-building block like oxalyl chloride, followed by cyclization. The computational study would involve:
Geometry Optimization: Calculating the lowest energy structures of reactants, intermediates, and products.
Transition State Searching: Locating the highest energy point along the reaction coordinate, which represents the transition state. This structure is not a stable minimum but a saddle point on the potential energy surface.
Frequency Calculation: Confirming the nature of the stationary points. A transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Activation Energy Calculation: Determining the energy difference between the reactants and the transition state, which is a key factor governing the reaction rate.
Such studies can help optimize reaction conditions by predicting which pathways are energetically favorable and identifying potential side reactions. For example, a theoretical investigation could compare different synthetic routes to determine the most efficient method for preparing the target molecule. researchgate.net
In Silico Modeling for Structure-Activity Relationship (SAR) Exploration (Theoretical binding modes and interactions without specific biological outcome data)
In silico modeling is a cornerstone of modern drug discovery and is used to explore the Structure-Activity Relationship (SAR) of a compound. nih.govnih.gov This involves computationally predicting how a molecule might bind to a biological target, such as a protein or enzyme, and identifying the key interactions that stabilize the complex. researchgate.netscispace.com
For this compound, molecular docking simulations could be performed to explore its theoretical binding mode within a hypothetical protein active site. This process involves:
Defining a binding pocket on a target protein.
Computationally placing the molecule (the ligand) into this pocket in various orientations and conformations.
Using a scoring function to estimate the binding affinity for each pose, predicting the most likely binding mode.
The analysis of the resulting docked pose would focus on the non-covalent interactions between this compound and the amino acid residues of the hypothetical active site. This exploration is purely theoretical and does not depend on observed biological data. researchgate.net
Table 2: Potential Intermolecular Interactions of this compound in a Theoretical Protein Binding Site.
| Interaction Type | Potential Residue Partners | Description |
|---|---|---|
| Hydrogen Bond Donor | Asp, Glu, backbone C=O | The N-H group of the imidazolidine ring can donate a hydrogen bond to an acceptor residue. |
| Hydrogen Bond Acceptor | Ser, Thr, Asn, Gln, His, Arg, Lys, backbone N-H | The three carbonyl (C=O) groups are potent hydrogen bond acceptors. |
| Hydrophobic Interactions | Ala, Val, Leu, Ile, Phe, Trp, Met, Pro | The n-hexyl chain can form favorable van der Waals contacts within a nonpolar pocket of the active site. |
| Dipole-Dipole Interactions | Polar residues | The polar imidazolidinetrione ring can engage in electrostatic interactions with polar amino acid side chains. |
By systematically modifying the structure of the ligand in silico (e.g., changing the length of the alkyl chain or substituting the ring) and re-evaluating the binding, researchers can build a theoretical SAR model. This model can guide the design of new analogues with potentially improved binding characteristics.
Advanced Reaction Chemistry and Chemical Transformations of 1 Hexylimidazolidine 2,4,5 Trione
Investigation of Ring-Opening and Ring-Closing Reaction Mechanisms of the Imidazolidinetrione Core
The imidazolidine-2,4,5-trione ring, also known as a parabanic acid ring, possesses three carbonyl groups and two amide-like linkages. Its reactivity is dominated by the susceptibility of these carbonyls to nucleophilic attack, which can lead to the cleavage and opening of the heterocyclic ring.
The most significant ring-opening reaction is hydrolysis, which can occur under both acidic and basic conditions. The mechanism involves the nucleophilic attack of water or hydroxide (B78521) ions on the carbonyl carbons of the ring.
Under Basic Conditions: Alkaline hydrolysis of N-substituted parabanic acids is generally faster than that of primary and secondary amides under similar non-aqueous conditions. ethz.chyoutube.comnih.gov The reaction is initiated by the attack of a hydroxide ion on one of the carbonyl groups, typically at the more electrophilic C4 or C5 positions, which are flanked by two carbonyls. This leads to a tetrahedral intermediate. Subsequent cleavage of the C-N bond results in the opening of the ring to form an N-hexyloxaluric acid salt. This process is generally irreversible as the resulting carboxylate is deprotonated and resistant to re-cyclization. youtube.comrsc.org
Under Acidic Conditions: In an acidic medium, the carbonyl oxygens are first protonated, which enhances the electrophilicity of the carbonyl carbons. A water molecule then acts as the nucleophile, attacking a carbonyl carbon to form a tetrahedral intermediate. kaust.edu.sascispace.com Tautomerization and subsequent cleavage of a C-N bond, facilitated by protonation of the nitrogen atom, leads to ring opening. The final product of complete hydrolysis under acidic conditions would be hexylurea (B7891884), oxalic acid, and ultimately, upon further hydrolysis of hexylurea, hexyldiamine, ammonia (B1221849) and carbon dioxide. The hydrolysis of esters and amides is typically reversible under acidic conditions, but with a large excess of water, the equilibrium can be driven towards the products. youtube.comkaust.edu.sa
Ring-Closing Reactions: The synthesis of the 1-hexylimidazolidine-2,4,5-trione ring system, which is the reverse of ring-opening, typically involves the condensation of N-hexylurea with an oxalyl derivative, such as oxalyl chloride or a dialkyl oxalate (B1200264). libretexts.orgmdpi.com Another synthetic route involves the reaction of hexyl isocyanate with oxalyl chloride to form an intermediate which is then hydrolyzed to the final trione (B1666649). libretexts.orgmdpi.com
Table 1: Predicted Products of Imidazolidinetrione Ring Hydrolysis
| Condition | Reagents | Primary Product(s) of Ring Opening |
|---|---|---|
| Mild Basic | Dilute NaOH, H₂O, heat | Sodium 2-((hexylamino)(oxo)acetyl)carbamate |
| Strong Basic | Concentrated NaOH, H₂O, reflux | Sodium oxalate, Hexylamine (B90201) |
| Acidic | Dilute HCl, H₂O, heat | N-Hexyloxaluric acid |
| Strong Acidic | Concentrated HCl, H₂O, reflux | Hexylamine hydrochloride, Oxalic acid, Carbon dioxide, Ammonium (B1175870) chloride |
Oxidative and Reductive Transformations of the Trioxo Moiety
The trioxo moiety of this compound contains carbon atoms in a high oxidation state, influencing its behavior towards oxidative and reductive reagents.
Oxidative Transformations: The imidazolidinetrione ring is generally resistant to further oxidation under mild conditions due to the high oxidation state of the carbonyl carbons. In fact, the parabanic acid structure can be the product of oxidation of other compounds, such as the oxidation of uric acid by singlet oxygen. youtube.com Strong oxidizing agents under harsh conditions, such as hot concentrated potassium permanganate (B83412), would likely lead to the complete degradation of the molecule, cleaving both the heterocyclic ring and the hexyl side chain.
Interestingly, the formation of 1,3-dicyclohexylimidazolidine-2,4,5-trione (B4696563), an analog of the title compound, has been reported as a by-product from the oxidative cleavage of a larger heterocyclic system, indicating the stability of the parabanic acid ring under specific oxidative conditions. libretexts.orgmdpi.comorgoreview.commasterorganicchemistry.com
Reductive Transformations: The three carbonyl groups of the trioxo moiety can be selectively or fully reduced using various reducing agents. The reactivity of the carbonyls towards reduction is expected to differ. The C4 and C5 carbonyls, being part of an α-keto-amide system, are more ketone-like and thus more readily reduced than the C2 carbonyl, which is part of a urea-like structure.
Selective Reduction: With milder reducing agents like sodium borohydride (B1222165) (NaBH₄), it is plausible that the more reactive C4 and C5 carbonyls would be reduced to hydroxyl groups, yielding a diol derivative, 1-hexyl-4,5-dihydroxyimidazolidin-2-one. youtube.comrsc.org NaBH₄ is generally not strong enough to reduce amides or ureas, so the C2 carbonyl would likely remain intact. rsc.org
Complete Reduction: A more powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), would be capable of reducing all three carbonyl groups. youtube.com This would lead to the formation of 1-hexylimidazolidine. The reaction would proceed through various partially reduced intermediates.
Table 2: Predicted Products of Trioxo Moiety Reduction
| Reagent | Expected Major Product | Comments |
|---|---|---|
| Sodium Borohydride (NaBH₄) | 1-Hexyl-4,5-dihydroxyimidazolidin-2-one | Selective reduction of the more ketone-like C4 and C5 carbonyls. |
| Lithium Aluminum Hydride (LiAlH₄) | 1-Hexylimidazolidine | Complete reduction of all three carbonyl groups to methylene (B1212753) groups. |
| Catalytic Hydrogenation (e.g., H₂/Raney Ni) | Mixture of partially and fully reduced products | Reaction outcome would be highly dependent on temperature and pressure. |
Photochemical Reactions and Stability Studies
Potential photochemical reactions include:
Norrish Type I Cleavage: This would involve the homolytic cleavage of the C-C bond between the C4 and C5 carbonyls, or the cleavage of a C-N bond. This would generate radical intermediates that could undergo further reactions such as decarbonylation, recombination, or reaction with the solvent.
Norrish Type II Reaction: This pathway would require the abstraction of a gamma-hydrogen from the hexyl substituent by one of the excited carbonyl oxygens. This would lead to the formation of a biradical intermediate, which could then cyclize to form a cyclobutanol (B46151) derivative or cleave to form an alkene and a smaller imidazolidine (B613845) derivative.
Photoreduction: In the presence of a hydrogen-donating solvent (e.g., isopropanol), photoreduction of the carbonyl groups to hydroxyl groups could occur.
Functional Group Interconversions Involving the Hexyl Substituent
The hexyl substituent on the nitrogen atom is a saturated alkyl chain and is generally less reactive than the heterocyclic core. However, it can undergo functional group interconversions, typically via free-radical pathways.
Free-Radical Halogenation: The C-H bonds on the hexyl chain can be substituted with halogens (e.g., bromine or chlorine) under free-radical conditions, such as by using N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or light). rsc.org This reaction would likely produce a mixture of constitutional isomers, with substitution occurring at all positions along the hexyl chain. The resulting haloalkane derivatives could then serve as substrates for a variety of nucleophilic substitution reactions to introduce other functional groups (e.g., -OH, -CN, -NH₂).
Oxidation: While the imidazolidinetrione ring is sensitive to strong oxidizing agents, it is conceivable that under specific conditions, the hexyl chain could be oxidized. For example, oxidation of alkylbenzenes with potassium permanganate (KMnO₄) is a common reaction that converts the alkyl group to a carboxylic acid, provided there is a benzylic hydrogen. youtube.com While the imidazolidinetrione ring is not aromatic, it is possible that harsh oxidation could target the terminal methyl group of the hexyl chain, converting it to a carboxylic acid. However, competing oxidation and degradation of the heterocyclic ring would be a significant challenge.
Table 3: Potential Functional Group Interconversions of the Hexyl Substituent
| Reaction | Reagents | Potential Product(s) |
|---|---|---|
| Free-Radical Bromination | N-Bromosuccinimide (NBS), light/AIBN | Mixture of bromohexyl-imidazolidine-2,4,5-triones |
| Nucleophilic Substitution (on brominated derivative) | NaCN | 1-(Cyanohexyl)imidazolidine-2,4,5-trione |
| Nucleophilic Substitution (on brominated derivative) | NaOH (aq) | 1-(Hydroxyhexyl)imidazolidine-2,4,5-trione |
| Terminal Oxidation (hypothetical) | Strong oxidizing agent (e.g., KMnO₄, H⁺) | 6-(2,4,5-Trioxoimidazolidin-1-yl)hexanoic acid |
Decomposition Pathways and Stability Under Various Chemical Conditions
The stability of this compound is significantly influenced by the chemical environment, particularly pH and temperature.
Chemical Stability:
Acidic and Basic Conditions: As discussed in section 5.1, the compound is susceptible to hydrolysis under both acidic and basic conditions, leading to the opening of the imidazolidinetrione ring. kaust.edu.sa It is expected to be most stable at a neutral pH. At alkaline pH, it likely hydrolyzes to oxaluric acid derivatives, similar to the parent parabanic acid. youtube.com Strong acidic or basic conditions, especially with heating, will lead to complete decomposition. ethz.ch
Redox Stability: The compound is stable to mild oxidizing and reducing agents at room temperature. However, strong redox agents will lead to its transformation as described in section 5.2.
Thermal Decomposition: Specific thermolysis data for this compound is not available. However, based on studies of similar nitrogen-containing heterocyclic compounds, a likely thermal decomposition pathway would involve the fragmentation of the ring at high temperatures. orgoreview.com The decomposition of related imidazolium (B1220033) ionic liquids proceeds via nucleophilic substitution, which could be a possible pathway for the decomposition of the title compound as well. The initial steps could involve the elimination of carbon monoxide or carbon dioxide, followed by the cleavage of the ring to produce volatile fragments. The hexyl group could also undergo fragmentation or elimination reactions at high temperatures. The thermal decomposition of other heterocycles has been shown to be a multi-stage process, often involving the emission of gases like NH₃, HCN, and CO₂. orgoreview.com
Table 4: Summary of Stability and Decomposition of this compound
| Condition | Stability | Likely Decomposition Pathway |
|---|---|---|
| Neutral pH, Room Temperature | Stable | - |
| Acidic (e.g., 1M HCl, heat) | Unstable | Hydrolysis to N-hexyloxaluric acid and further to hexylamine, oxalic acid, etc. |
| Basic (e.g., 1M NaOH, heat) | Unstable | Hydrolysis to the salt of N-hexyloxaluric acid and further to salts of oxalate and hexylamine. |
| High Temperature (>200 °C, hypothetical) | Unstable | Fragmentation of the ring, elimination of CO, CO₂, and potentially hexyl isocyanate. |
Advanced Research Directions in N Alkyl Imidazolidine 2,4,5 Trione Systems
Exploration of Molecular Recognition and Supramolecular Assembly in Crystalline and Solution States
The arrangement of molecules in the solid state and their interactions in solution are fundamental to understanding and predicting the physical and chemical properties of N-alkyl imidazolidine-2,4,5-triones. While specific crystal structure data for 1-hexylimidazolidine-2,4,5-trione is not widely available, studies on analogous compounds, such as 1,3-dicyclohexylimidazolidine-2,4,5-trione (B4696563), offer significant insights into the supramolecular assembly of this class of molecules.
In the crystalline state, the packing of these molecules is largely dictated by the need to efficiently fill space. nih.govnih.gov This packing is mediated by a network of weak supramolecular interactions, including C-H···O and C-H···π interactions. nih.gov Notably, in one polymorph of 1,3-dicyclohexylimidazolidine-2,4,5-trione, a significant C=O···C=O interaction, with a C···O distance of less than 2.871 Å, was observed, indicating a degree of molecular recognition even in the solid state. nih.gov However, a second polymorph of the same compound exhibited negligible C=O···C=O interactions, with the shortest intermolecular C···O distance being 3.1519 (15) Å, suggesting that crystal packing can be influenced by subtle changes in crystallization conditions. nih.govnih.gov
In solution, NMR spectroscopy has shown that compounds like 1,3-dicyclohexylimidazolidine-2,4,5-trione exhibit bilateral symmetry, indicating a degree of conformational flexibility. nih.gov The study of polypeptide-polyphenol networks has revealed that various non-covalent interactions, including electrostatic forces and hydrogen bonding, play a crucial role in their supramolecular assembly, a principle that can be extended to imidazolidine-2,4,5-trione systems. nih.gov The binding affinities in these systems can vary significantly depending on the interacting groups, with association constants (Ka) ranging from approximately 2 x 10³ M⁻¹ to 2 x 10⁶ M⁻¹. nih.gov
Development of Conjugates and Hybrid Molecules Incorporating the this compound Scaffold
The modular nature of the this compound scaffold makes it an attractive building block for the synthesis of conjugates and hybrid molecules with tailored properties. This approach, known as molecular hybridization, involves covalently linking two or more pharmacophoric units to create a new molecule with potentially enhanced or novel activities. nih.gov
Researchers have successfully synthesized hybrid molecules by combining different heterocyclic scaffolds. For instance, the synthesis of hybrids containing a benzo researchgate.netepo.orgimidazo[1,2-d] nih.govresearchgate.netresearchgate.netthiadiazole moiety and various benzoheterocyclic alpha-bromoacryloyl amides has been reported. nih.gov Similarly, benzimidazole-based hybrid molecules have been designed by integrating a phthalimide (B116566) subunit. nih.gov Another example includes the synthesis of thiazolidine-2,4-dione-acridine hybrids. nih.gov
While specific examples of this compound conjugates are not extensively documented, the synthesis of related N-substituted imidazolidine-2,4,5-trione derivatives suggests the feasibility of such endeavors. For example, new imidazolidine-2,4,5-triones with bulky substituents like norabietic, nordehydroabietic, and adamantane (B196018) have been synthesized by reacting the corresponding ureas with oxalyl chloride. researchgate.net This synthetic strategy could be adapted to create conjugates of this compound with other bioactive molecules, thereby expanding its potential applications.
Structure-Activity Relationship (SAR) Studies for Targeted Molecular Design
The systematic investigation of how structural modifications influence the molecular interactions and biological activity of a compound is crucial for rational drug design. For N-alkyl imidazolidine-2,4,5-trione systems, SAR studies are pivotal in optimizing their properties for specific applications.
Influence of Alkyl Chain Length and Branching on Molecular Interactions
The nature of the N-alkyl substituent, including its length and branching, can significantly impact the intermolecular forces and, consequently, the physicochemical properties of the molecule. Theoretical studies on related systems, such as 1-alkyl-3-methylimidazolium ionic liquids, have shown that increasing the alkyl chain length can decrease the magnitude of the cation-anion interaction energy. This, in turn, influences properties like density, surface tension, and melting point.
While direct experimental data for the this compound series is limited, it is reasonable to extrapolate that the hexyl group will contribute to the molecule's lipophilicity and may engage in van der Waals interactions, influencing its solubility and binding to biological targets. The flexibility of the hexyl chain could also allow for conformational adjustments that optimize interactions with a binding site.
Design Principles for Modulating Molecular Recognition Profiles
Based on the available research, several design principles can be formulated to modulate the molecular recognition profiles of this compound and its analogues:
Modification of the N-Alkyl Substituent: Altering the length, branching, and introducing functional groups on the hexyl chain can fine-tune hydrophobic and steric interactions.
Introduction of Hydrogen Bond Donors and Acceptors: The three carbonyl groups and the N-H group (if present at the N3 position) of the imidazolidine-2,4,5-trione ring are key sites for hydrogen bonding. Strategic placement of complementary groups on a target receptor can enhance binding affinity and specificity.
Exploitation of π-π Stacking Interactions: While the imidazolidine-2,4,5-trione ring itself is not aromatic, the introduction of aromatic moieties on the N-substituent can facilitate π-π stacking interactions with aromatic residues in a binding pocket.
Conformational Constraints: Introducing rigid elements into the N-alkyl substituent can reduce the conformational flexibility of the molecule, potentially leading to a more favorable binding entropy.
Bioisosteric Replacement Strategies for Modifying Core or Substituent Properties
Bioisosteric replacement is a powerful strategy in medicinal chemistry where a functional group is replaced by another with similar steric and electronic properties to improve potency, selectivity, or pharmacokinetic parameters. In the context of imidazolidine-2,4,5-triones, this approach has been successfully employed.
A notable example is the bioisosteric replacement of a ureide group with an imidazolidine-2,4,5-trione (parabanic acid) fragment. researchgate.net This modification has been shown to increase the solubility of the resulting compounds, which is a critical factor for their biological evaluation and potential therapeutic use. researchgate.net The rationale behind this is that the additional carbonyl groups in the trione (B1666649) ring can act as hydrogen bond acceptors, improving interactions with water molecules. nih.gov This strategy highlights the potential of the imidazolidine-2,4,5-trione core as a versatile scaffold for designing molecules with improved drug-like properties.
Application in Polymer Science and Advanced Material Chemistry
The imidazolidine-2,4,5-trione moiety, also known as parabanic acid, has been successfully incorporated into polymer backbones, leading to the development of new materials with interesting properties. Poly(parabanic acid)s can be synthesized through the heterocyclization of polyureas with oxalyl chloride. researchgate.net
These polymers exhibit good thermal stability, with melting points often exceeding 360°C, and possess electrical insulating properties. researchgate.net The properties of these polymers can be tuned by modifying the structure of the monomers used in their synthesis. For instance, the incorporation of furan (B31954) rings into the polymer backbone has been explored to create novel poly(parabanic acid)s. researchgate.net
Furthermore, blends of poly(parabanic acid)s with other polymers, such as aromatic polyether sulfones and terephthalate (B1205515) polyesters, have been developed. epo.org These blends can be achieved by plasticizing the poly(parabanic acid) resins with suitable plasticizers, resulting in homogeneous materials with tailored properties. epo.org The ability to create such blends opens up possibilities for a wide range of applications where a combination of properties, such as high thermal stability and mechanical strength, is required. While the direct use of this compound as a monomer has not been extensively reported, the existing research on poly(parabanic acid)s provides a strong foundation for exploring its potential in the development of novel polymers and advanced materials.
Integration of Imidazolidine-2,4,5-trione Units into Polymer Backbones
The synthesis of polymers containing imidazolidine-2,4,5-trione moieties can be achieved through several synthetic routes. A prominent method involves the heterocyclization of polyureas with oxalyl chloride. researchgate.net This two-step approach typically begins with the polycondensation of diamines and diisocyanates to form a polyurea precursor. mdpi.com Subsequent treatment of the polyurea with oxalyl chloride leads to the formation of the poly(parabanic acid). researchgate.net The nature of the N-substituent, such as a hexyl group in the case of this compound, is determined by the choice of the starting diamine or diisocyanate.
Another synthetic strategy involves the direct polymerization of monomers already containing the imidazolidine-2,4,5-trione ring. For instance, N,N'-bis(2-hydroxyalkyl)parabanates can be reacted with diisocyanates to yield polyurethanes incorporating the trione ring. researchgate.net The choice of the N-alkyl substituent on the parabanic acid monomer allows for the tuning of the final polymer's properties. While specific research on poly(this compound) is not extensively detailed in available literature, the general principles of these synthetic methods are applicable.
The introduction of the imidazolidine-2,4,5-trione unit significantly influences the polymer's architecture and properties. The rigid heterocyclic ring contributes to a stiffer polymer backbone, which can lead to materials with higher glass transition temperatures and enhanced mechanical strength. The polarity of the trione unit can also affect the polymer's solubility and intermolecular interactions.
Design of Functional Materials with Specific Chemical Resistance and Thermal Stability
Thermal Stability:
Interactive Data Table: Illustrative Thermal Properties of Aromatic Polymers
| Polymer Type | Onset Decomposition Temperature (°C) | Temperature at 5% Weight Loss (TGA) | Reference |
| Aromatic Polyester | ~210 | - | researchgate.net |
| Poly(ether sulfone) Copolymers | 370 - 650 | - | mdpi.com |
| Spiro Polycycloacetals | - | 343 - 370 | rsc.org |
| Aromatic Poly(ester-imide)s | >450 | - | researchgate.net |
Note: This table provides a general comparison of the thermal stability of different classes of aromatic polymers to provide context. Specific values for N-alkyl imidazolidine-2,4,5-trione based polymers would require dedicated experimental analysis.
Chemical Resistance:
The chemical resistance of polymers is critical for their application in harsh environments. The dense and rigid structure imparted by the imidazolidine-2,4,5-trione units can lead to reduced permeability and increased resistance to chemical attack. thermofisher.com Factors influencing chemical resistance include the nature of the chemical agent, temperature, and exposure time. thermofisher.com
Polymers containing the imidazolidine-2,4,5-trione moiety are expected to exhibit good resistance to a range of chemicals, particularly non-polar solvents. However, their performance against strong acids, bases, and oxidizing agents would need to be experimentally verified. The N-hexyl group in poly(this compound) would likely enhance its hydrophobic character, potentially improving its resistance to aqueous chemical environments.
Interactive Data Table: General Chemical Resistance of Selected Polymer Building Blocks
| Chemical Class | Polyvinyl Chloride (PVC) | Polypropylene (PP) | Polyvinylidene Fluoride (PVDF) |
| Strong Acids | Good to Fair | Excellent | Excellent |
| Strong Bases | Good | Good | Not Resistant (Hot) |
| Alcohols | Good | Excellent | Good |
| Aromatic Hydrocarbons | Poor | Unsuitable | Good |
| Chlorinated Hydrocarbons | Poor | Unsuitable | Good |
Note: This table illustrates the general chemical resistance of common polymers to provide a comparative framework. The specific chemical resistance profile of poly(this compound) would need to be determined through empirical testing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
